molecular formula C24H22N2O4 B10905268 methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate

methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate

Cat. No.: B10905268
M. Wt: 402.4 g/mol
InChI Key: CLSHVHRYPMVOCP-MFKUBSTISA-N
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Description

METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbenzoyl hydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenoxybenzoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.

    Propyl benzoate: Another ester with a propyl group, used in similar applications as methyl and ethyl benzoate.

Uniqueness

METHYL 4-[(2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[[2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenoxy]methyl]benzoate

InChI

InChI=1S/C24H22N2O4/c1-17-6-5-8-20(14-17)23(27)26-25-15-21-7-3-4-9-22(21)30-16-18-10-12-19(13-11-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

CLSHVHRYPMVOCP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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